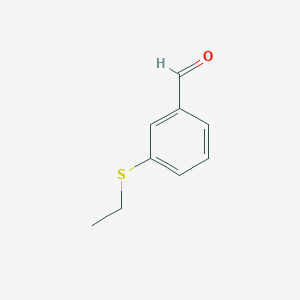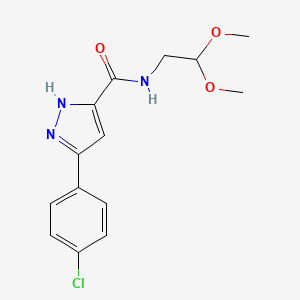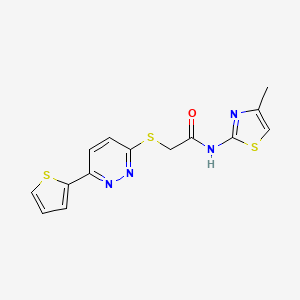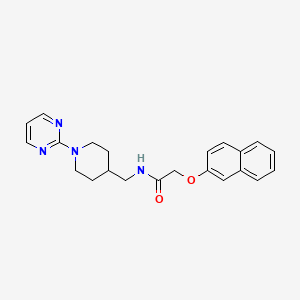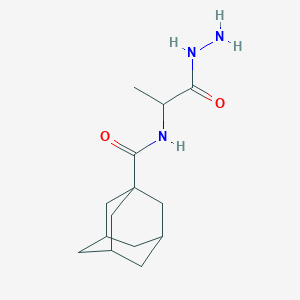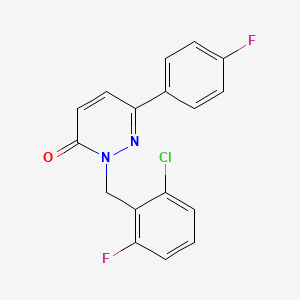![molecular formula C8H7BrF2O2 B2802112 [2-Bromo-5-(difluoromethoxy)phenyl]methanol CAS No. 1427432-33-4](/img/structure/B2802112.png)
[2-Bromo-5-(difluoromethoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-Bromo-5-(difluoromethoxy)phenyl]methanol” is a chemical compound with the molecular formula C8H7BrF2O2 . It is used as an intermediate in pharmaceutical and organic synthesis .
Molecular Structure Analysis
The molecular structure of “[2-Bromo-5-(difluoromethoxy)phenyl]methanol” is represented by the InChI code: 1S/C8H7BrF2O2/c9-7-2-1-6 (13-8 (10)11)3-5 (7)4-12/h1-3,8,12H,4H2 . This indicates the presence of bromine, fluorine, oxygen, and hydrogen atoms in the molecule.Physical And Chemical Properties Analysis
“[2-Bromo-5-(difluoromethoxy)phenyl]methanol” has a molecular weight of 253.04 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and structural analysis of related bromophenyl compounds have been a focus of study due to their potential applications in various fields. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved, and its crystal structure was confirmed by X-ray crystal structure determination, showcasing the compound's monoclinic space group and providing insights into its molecular geometry (Kuang Xin-mou, 2009). Such studies are crucial for understanding the chemical behavior and potential applications of bromophenyl derivatives in organic synthesis and material science.
Catalytic and Material Applications
Research on the catalytic applications of molybdenum(VI) complexes, including those derived from salicylaldehyde and indole-3-acetic hydrazide, has shown that these complexes can catalyze oxidative bromination of organic substrates using H2O2. This process has been applied to the oxidative bromination of styrene and trans-stilbene, yielding various brominated products efficiently. The study highlighted the potential of such complexes in catalysis, offering a green and efficient route for the synthesis of brominated organic compounds (Maurya, Kumar, & Avecilla, 2014).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of bromophenol derivatives have been explored. For example, the antioxidant activities of synthesized bromophenols were assessed through various assays, demonstrating that these compounds possess effective radical scavenging abilities. Such studies indicate the potential of bromophenyl derivatives in developing new antioxidants for pharmaceutical or food industry applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Photolysis and Radical Studies
Investigations into the photolysis of alkyl radicals containing bromophenyl groups have provided insights into the mechanisms of heterolytic fragmentation and the formation of olefin cation radicals. These studies have implications for understanding the photochemical behavior of bromophenyl derivatives and their potential applications in photodynamic therapy or as photo-initiators in polymerization reactions (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).
Safety and Hazards
“[2-Bromo-5-(difluoromethoxy)phenyl]methanol” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
[2-bromo-5-(difluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBRFVSGDNGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-5-(difluoromethoxy)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)
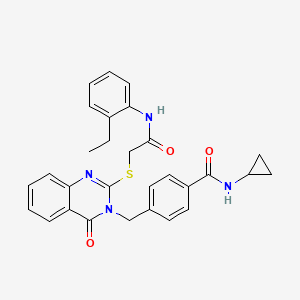
![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)
